2-[(4-Nitrophenyl)carbamoyl]benzoic acid
Overview
Description
2-[(4-Nitrophenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H10N2O5 It is known for its unique structure, which includes a benzoic acid moiety linked to a 4-nitrophenyl group through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid typically involves the reaction of 4-nitroaniline with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or toluene. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The carbamoyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Reduction: 2-[(4-Aminophenyl)carbamoyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Nitroaniline and phthalic acid.
Scientific Research Applications
2-[(4-Nitrophenyl)carbamoyl]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of nitroaromatic compounds with biological systems.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the carbamoyl linkage.
2-[(4-Aminophenyl)carbamoyl]benzoic acid: Reduction product of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.
Phthalic anhydride: Precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of a nitro group and a carbamoyl linkage, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-nitrophenyl)carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(11-3-1-2-4-12(11)14(18)19)15-9-5-7-10(8-6-9)16(20)21/h1-8H,(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQXIEKIBOJPHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285211 | |
Record name | 2-[(4-nitrophenyl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-10-4 | |
Record name | Phthalanilic acid, 4'-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-nitrophenyl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-NITROPHTHALANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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